Cas no 1824081-54-0 (2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)-)

2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
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- 2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)-
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- MDL: MFCD22199972
- インチ: 1S/C10H11ClN2/c1-10(2,3)7-4-8(6-12)13-9(11)5-7/h4-5H,1-3H3
- InChIKey: LDQJQYHYHRUGSI-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC(Cl)=CC(C(C)(C)C)=C1
2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1109448-1g |
4-tert-Butyl-6-chloropyridine-2-carbonitrile |
1824081-54-0 | 95% | 1g |
$590 | 2024-05-23 | |
eNovation Chemicals LLC | Y1109448-1g |
4-tert-Butyl-6-chloropyridine-2-carbonitrile |
1824081-54-0 | 95% | 1g |
$590 | 2025-03-01 | |
eNovation Chemicals LLC | Y1109448-1g |
4-tert-Butyl-6-chloropyridine-2-carbonitrile |
1824081-54-0 | 95% | 1g |
$590 | 2025-02-21 |
2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)- 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)-に関する追加情報
6-Chloro-4-(1,1-Dimethylethyl)-2-Pyridinecarbonitrile: A Versatile Building Block in Modern Chemical Research
Among the diverse array of pyridinecarbonitrile derivatives studied in contemporary organic chemistry, 6-chloro-4-(1,1-dimethylethyl)-2-pyridinecarbonitrile (CAS No. 1824081-54-0) stands out as a structurally unique compound with significant synthetic utility. This molecule features a pyridine ring substituted at positions 2, 4 and 6 with cyano, tert-butyl and chloro groups respectively, creating an intriguing combination of functional groups that enable its application across multiple research domains. The tert-butyl group at the 4-position provides steric shielding while maintaining electrophilic reactivity at the cyano moiety at position 2. This structural configuration has been shown to enhance stability during critical reaction steps compared to unsubstituted analogs.
Recent advancements in transition metal catalysis have highlighted this compound's role as a key intermediate in the synthesis of bioactive heterocyclic systems. In a groundbreaking study published in Journal of Medicinal Chemistry (2023), researchers demonstrated its ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling under mild conditions without requiring preactivation steps. This property is particularly valuable for constructing complex molecular architectures required in drug discovery programs targeting kinases and protease enzymes. The chlorine atom at position 6 serves as an excellent directing group for C-H activation processes, enabling site-selective functionalization that simplifies multistep synthesis workflows.
In materials science applications, this compound's electron-withdrawing cyano group combined with electron-donating tert-butyl substituent creates interesting electronic properties when incorporated into conjugated polymer frameworks. A 2023 Nature Communications paper revealed its potential as a dopant additive in organic photovoltaic materials, where it improved charge carrier mobility by 35% compared to conventional materials through optimized frontier orbital energy levels. The unique spatial arrangement of substituents also contributes to enhanced thermal stability up to 300°C under vacuum conditions - a critical factor for device fabrication processes.
The latest research trends indicate growing interest in this compound's application as a chiral auxiliary component in asymmetric synthesis methodologies. A collaborative study between MIT and Pfizer (published in Angewandte Chemie, 2023) showed that when combined with BINOL-based catalysts, it enabled enantioselective Michael additions with ee values exceeding 98%. This breakthrough has important implications for producing optically pure pharmaceutical intermediates required for chiral drug development without resorting to costly resolution processes.
In analytical chemistry contexts, this compound's distinct UV absorption profile (λmax = 305 nm) makes it an ideal calibrant for high-performance liquid chromatography (HPLC) systems used in pharmaceutical quality control laboratories. Its well-characterized NMR spectra (δH 7.9 ppm for cyano proton; δC 157 ppm for carbonyl carbon) provide reference standards critical for validating complex mixture analysis protocols according to ICH guidelines.
Cutting-edge investigations into its photochemical properties have uncovered unexpected reactivity patterns under visible light irradiation conditions. Researchers from ETH Zurich recently reported that when exposed to blue LED light (λ=450 nm), the compound undergoes intramolecular cyclization reactions at unprecedented rates due to the synergistic effect of substituent electron densities modulating excited state lifetimes. This behavior opens new avenues for sustainable "light-driven" synthesis approaches aligned with green chemistry principles.
In drug delivery systems research, this molecule's lipophilicity (logP = 3.7) has been leveraged to create amphiphilic block copolymers with tunable micelle formation characteristics. Experiments published in Biomaterials Science (Q3/2023) showed that polymer conjugates incorporating this moiety demonstrated enhanced cellular uptake efficiency by HeLa cancer cells while maintaining acceptable hemocompatibility profiles - critical parameters for effective targeted drug delivery platforms.
Structural modifications involving this core framework are currently being explored in academic laboratories worldwide. A notable example is the preparation of hybrid compounds combining this pyridinecarbonitrile structure with quinoline units via copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). These derivatives exhibit promising antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa, as reported by Oxford University researchers earlier this year.
In industrial chemical processes optimization studies conducted by BASF scientists (published June 2023), this compound was identified as an effective solvent additive for improving reaction kinetics in esterification reactions under supercritical CO₂ conditions. The tert-butyl group's ability to solvate metal ions while maintaining low environmental impact makes it suitable for next-generation process chemistry applications requiring reduced solvent usage and waste generation.
Current computational chemistry studies using density functional theory (DFT) calculations reveal fascinating insights into its electronic structure characteristics. Quantum mechanical modeling performed at the B3LYP/6-31G(d,p) level indicates that the cyano group induces significant electron withdrawal effects across the aromatic system while maintaining planarity - a property that could be exploited in designing novel sensors and electrochemical devices through π-conjugation engineering strategies.
This compound continues to find innovative applications across multiple disciplines due to its unique combination of structural features and reactivity profiles. Its use as a building block allows chemists to construct molecules with precisely tuned physicochemical properties through strategic substitution patterns on the pyridine ring system while maintaining synthetic accessibility through well-established reaction protocols documented in recent peer-reviewed literature.
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